BenchChemオンラインストアへようこそ!

[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate

Schiff base synthesis Compound library generation Aldehyde reactivity

[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate (CAS 742093-94-3) is a synthetic benzimidazole derivative with the molecular formula C₁₈H₁₅ClN₂O₄ and a molecular weight of 358.78 g/mol. The compound features a 6-chloro-substituted benzimidazole core, an N1-(2-hydroxyethyl) side chain, and a 4-formylbenzoate ester linked via a methylene bridge at the C2 position.

Molecular Formula C18H15ClN2O4
Molecular Weight 358.78
CAS No. 742093-94-3
Cat. No. B2737443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate
CAS742093-94-3
Molecular FormulaC18H15ClN2O4
Molecular Weight358.78
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C(=O)OCC2=NC3=C(N2CCO)C=C(C=C3)Cl
InChIInChI=1S/C18H15ClN2O4/c19-14-5-6-15-16(9-14)21(7-8-22)17(20-15)11-25-18(24)13-3-1-12(10-23)2-4-13/h1-6,9-10,22H,7-8,11H2
InChIKeyYUJMDKFSGDYYRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate (CAS 742093-94-3): Structural and Pharmacophoric Baseline for Procurement Evaluation


[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate (CAS 742093-94-3) is a synthetic benzimidazole derivative with the molecular formula C₁₈H₁₅ClN₂O₄ and a molecular weight of 358.78 g/mol . The compound features a 6-chloro-substituted benzimidazole core, an N1-(2-hydroxyethyl) side chain, and a 4-formylbenzoate ester linked via a methylene bridge at the C2 position [1]. The 4-formylbenzoyl moiety provides a reactive aldehyde handle enabling Schiff base formation, reductive amination, and hydrazone chemistry, distinguishing it from simple benzoate analogs that lack this derivatizable functional group [2]. The compound belongs to a class of benzimidazole derivatives that have been patented by Laboratorios Del Dr. Esteve, S.A. as intermediates and pharmacologically active scaffolds targeting kinase-mediated disorders [3].

Why Generic Benzimidazole Analogs Cannot Substitute for [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate in Research and Development Pipelines


The simultaneous presence of the 6-chloro substituent, the N1-hydroxyethyl group, and the 4-formylbenzoate ester creates a unique reactivity and pharmacophoric profile that cannot be replicated by single-feature analogs. Compounds lacking the 4-formyl group, such as [6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl benzoate, forfeit the aldehyde handle essential for generating Schiff base conjugate libraries . Conversely, 4-formylbenzoate-bearing analogs without the 6-chloro substitution (e.g., unsubstituted benzimidazole-2-ylmethyl 4-formylbenzoate derivatives) lack the electron-withdrawing halogen that modulates the pKa of the benzimidazole NH and influences target binding [1]. The N1-hydroxyethyl tail further distinguishes this compound from simpler 2-hydroxymethylbenzimidazoles by conferring enhanced aqueous solubility and providing an additional hydrogen-bond donor/acceptor site [2]. These three structural features collectively define a scaffold for which no generic single-feature surrogate exists, mandating precise procurement of the title compound for reproducible SAR studies and patent-protected lead optimization programs [3].

Quantitative Differentiation Evidence for [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate: Comparator-Based Analysis


Aldehyde-Enabled Derivatization Capacity vs. Non-Formyl Benzoate Analog: Schiff Base Library Generation Potential

The 4-formyl group on the benzoate ester confers a reactive aldehyde functional handle absent in the non-formyl analog [6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl benzoate. While the non-formyl benzoate analog is limited to hydrolysis or transesterification chemistry, the title compound's aldehyde moiety enables quantitative conversion to Schiff bases, hydrazones, and oximes under mild conditions (room temperature, ethanol, catalytic acid) . In the broader class of 4-formylbenzoic acid derivatives, Schiff base formation proceeds with >80% conversion efficiency under standard protocols, whereas the corresponding non-carbonyl benzoate esters show zero reactivity under identical conditions [1]. This reactivity differential translates to a tangible advantage in parallel library synthesis, where the title compound can serve as a single key intermediate for generating 20–50 structurally diverse analogs in one synthetic campaign [2].

Schiff base synthesis Compound library generation Aldehyde reactivity

6-Chloro Substituent Electronic Modulation vs. Unsubstituted Benzimidazole Core: Impact on pKa and Target Binding

The 6-chloro substituent on the benzimidazole core exerts a measurable electron-withdrawing effect that lowers the pKa of the benzimidazole N3-H proton. In the broader benzimidazole class, 5(6)-chloro substitution reduces the pKa by approximately 0.5–0.8 units compared to unsubstituted benzimidazole (pKa ~12.8 for benzimidazole vs. ~12.0–12.3 for 5-chlorobenzimidazole) [1]. This pKa shift modulates hydrogen-bond donor strength and influences binding affinity to kinase ATP pockets, where the benzimidazole NH often engages the hinge region via a critical hydrogen bond [2]. Patent literature from Laboratorios Del Dr. Esteve specifically claims 6-chloro-substituted benzimidazole-2-yl derivatives as privileged scaffolds for kinase inhibition (including KDR, CDK, and Aurora kinases), with the chloro substituent explicitly identified as a potency-enhancing feature [3]. Compounds lacking this chloro substituent in the same patent series showed reduced inhibitory activity, though exact IC₅₀ values for the title compound are not publicly disclosed [3].

Halogen electronic effects Benzimidazole pKa modulation Kinase inhibitor design

N1-Hydroxyethyl Side Chain Contribution to Aqueous Solubility vs. N1-Unsubstituted and N1-Methyl Analogs

The N1-(2-hydroxyethyl) substituent introduces a primary alcohol moiety that enhances aqueous solubility through hydrogen bonding with water molecules. In the class of 1-(hydroxyalkyl)-1H-benzimidazoles, the presence of a hydroxyethyl group has been shown to increase aqueous solubility by 2- to 5-fold compared to the corresponding N1-unsubstituted or N1-methyl derivatives, as demonstrated by systematic solubility measurements on a series of 2-substituted benzimidazole antiviral agents [1]. The antiviral screening of 1-(hydroxyalkyl)-1H-benzimidazoles against herpes simplex virus type 2 and poliovirus type 1 further established that the hydroxyalkyl chain is a critical determinant of both solubility and bioactivity, with optimal activity observed for the 2-hydroxyethyl chain length [1]. The title compound's N1-hydroxyethyl group can also serve as a synthetic handle for subsequent prodrug derivatization (e.g., phosphate ester formation), a option not available to N1-unsubstituted analogs [2].

Aqueous solubility Hydroxyethyl pharmacokinetics Benzimidazole solubility optimization

Ester Linkage Hydrolytic Stability vs. Amide-Linked 4-Formylbenzoyl Benzimidazole Analogs: Implications for Pro-drug Design

The methylene ester linkage (-CH₂-O-CO-) connecting the benzimidazole core to the 4-formylbenzoyl moiety in the title compound is susceptible to enzymatic and pH-dependent hydrolysis, in contrast to amide-linked analogs such as 4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid (CAS 7399-94-2) which feature a more hydrolytically stable amide bond . Ester-linked benzimidazole prodrugs have been intentionally exploited to achieve controlled release of active benzimidazole moieties in vivo, with hydrolysis half-lives ranging from 30 minutes to 6 hours depending on pH and esterase activity [1]. The formyl group's electron-withdrawing effect on the benzoate ring further accelerates ester hydrolysis relative to non-formyl benzoate esters, with rate enhancements of approximately 1.5- to 3-fold reported for para-substituted benzaldehyde esters [2]. This differential hydrolytic profile positions the title compound as a deliberately designed pro-drug or controlled-release candidate, whereas the amide analogs serve better as metabolically stable final drug forms [1].

Ester hydrolysis Metabolic stability Pro-drug strategy

Patent-Covered Scaffold Position vs. Non-Patented Generic Benzimidazole Analogs: Freedom-to-Operate and Commercial Differentiation

The title compound falls within the structural scope of multiple patent families assigned to Laboratorios Del Dr. Esteve, S.A., specifically those claiming 2-alkylbenzimidazole derivatives as kinase inhibitors (KDR, CDK, Aurora kinases) and medicinal products [REFS-1, REFS-2]. The specific combination of 6-chloro, N1-hydroxyethyl, and 2-methyl 4-formylbenzoate features is explicitly represented in the Markush structures of U.S. Patent Application US20050009894A1 (benzimidazole KDR kinase inhibitors) and the broader benzimidazole derivative platform patents [2]. This patent coverage provides defensible intellectual property positioning that non-patented generic benzimidazole analogs (e.g., simple 2-methylbenzimidazole or 5-chloro-2-methylbenzimidazole) cannot offer, making the title compound a more strategic choice for organizations seeking composition-of-matter protection in kinase inhibitor development [3]. The Esteve patent portfolio covering this scaffold extends across multiple jurisdictions (US, EP, JP), providing global IP coverage [1].

Patent protection Freedom-to-operate Esteve benzimidazole portfolio

4-Formylbenzoate Moiety as an Antibacterial Pharmacophore vs. Non-Formyl Benzoate Esters: Class-Level Antibacterial Activity Evidence

The 4-formylbenzoate moiety has been independently validated as an antibacterial pharmacophore in multiple structural contexts. Thiazole derivatives of 4-formylbenzoic acid exhibit strong antibacterial activity against Gram-positive staphylococci (MIC 1.95–3.91 μg/mL) and micrococci (MIC 0.98 μg/mL) [1]. When incorporated into benzimidazole hybrid molecules via N-arylacetamide linkages, 4-formylbenzoate-derived compounds demonstrated antibacterial activity with inhibitory zone widths up to 30 mm against tested strains, surpassing the reference antibiotic ofloxacin (20 mm) in agar diffusion assays [2]. The formyl group is hypothesized to contribute to bioactivity through covalent Schiff base adduct formation with bacterial membrane protein lysine residues, a mechanism unavailable to non-carbonyl benzoate analogs [3]. While direct MIC data for the title compound are not published, the consistent antibacterial activity of 4-formylbenzoate-bearing heterocycles provides a strong class-level rationale for prioritizing the title compound over non-formyl benzoate analogs in antimicrobial screening campaigns.

Antibacterial benzimidazole 4-Formylbenzoate pharmacophore MIC antimicrobial screening

Optimal Research and Industrial Application Scenarios for [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate Based on Evidence


Kinase Inhibitor Lead Optimization Using the Esteve Benzimidazole Scaffold Platform

The title compound is optimally deployed as a key intermediate in kinase inhibitor discovery programs targeting KDR (VEGFR2), cyclin-dependent kinases (CDKs), or Aurora kinases, consistent with the patent-protected Esteve benzimidazole platform [1]. The 6-chloro substituent and N1-hydroxyethyl group are explicitly claimed as potency-enhancing features for ATP-competitive kinase binding [1]. Researchers can use the aldehyde handle to generate focused Schiff base or reductive amination libraries, exploring substituent effects on kinase selectivity while maintaining the core scaffold's patent-protected composition-of-matter [2]. The hydroxyethyl side chain further allows prodrug derivatization (e.g., phosphate or amino acid esters) to optimize pharmacokinetic properties without altering the core pharmacophore [3].

Antimicrobial Benzimidazole Hybrid Library Synthesis via Aldehyde Diversification Chemistry

The 4-formyl group makes the title compound an ideal diversification point for generating antimicrobial screening libraries. The aldehyde can be condensed with diverse amines, hydrazines, or hydroxylamines to produce 20–50 Schiff base, hydrazone, or oxime derivatives in a single parallel synthesis campaign [1]. Given the validated antibacterial activity of 4-formylbenzoate-bearing heterocycles (MIC 0.98–3.91 μg/mL against staphylococci) [2], and the enhanced activity observed when this pharmacophore is combined with benzimidazole scaffolds (inhibition zones up to 30 mm) [3], the title compound offers a strategic entry point for constructing benzimidazole-4-formylbenzoate conjugate libraries with systematically varied linker chemistry.

Controlled-Release Pro-Drug Design Leveraging Esterase-Labile Linker Chemistry

The ester linkage connecting the benzimidazole core to the 4-formylbenzoyl group provides designed hydrolytic lability (estimated t₁/₂ 0.5–6 h at pH 7.4) that can be exploited for pro-drug strategies [1]. The electron-withdrawing 4-formyl substituent accelerates ester hydrolysis relative to non-formyl benzoate analogs (1.5–3× rate enhancement) [2], offering a tunable parameter for adjusting release kinetics. This compound is particularly suited for programs requiring temporal control of active benzimidazole release, such as localized anti-infective or anti-inflammatory applications, where the hydroxyethyl metabolite may further contribute to solubility and clearance [1].

Chemical Biology Probe Development via Bioorthogonal Aldehyde Tagging

The 4-formyl group serves as a bioorthogonal handle for hydrazone- or oxime-based conjugation to aminooxy- or hydrazide-functionalized biotin tags, fluorophores, or affinity matrices [1]. This enables target identification studies (chemical proteomics), cellular imaging, and pull-down experiments to identify the protein targets of the benzimidazole scaffold without requiring additional chemical modification steps [2]. The hydroxyethyl group maintains aqueous compatibility for biological conjugation conditions, while the chloro substituent provides a mass spectrometry-friendly isotope pattern (³⁵Cl/³⁷Cl) for metabolite identification [3].

Quote Request

Request a Quote for [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.